5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide
CAS No.: 647841-82-5
Cat. No.: VC16890714
Molecular Formula: C15H19N3O
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 647841-82-5 |
|---|---|
| Molecular Formula | C15H19N3O |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | 5-butyl-7-ethyl-1,8-naphthyridine-3-carboxamide |
| Standard InChI | InChI=1S/C15H19N3O/c1-3-5-6-10-7-12(4-2)18-15-13(10)8-11(9-17-15)14(16)19/h7-9H,3-6H2,1-2H3,(H2,16,19) |
| Standard InChI Key | JRUVUVMIIVHIMG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=C2C=C(C=NC2=NC(=C1)CC)C(=O)N |
Introduction
5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This compound features a naphthyridine core with various substituents that enhance its pharmacological properties. The structure includes a carboxamide functional group, which is significant for its interaction with biological targets.
Synthesis of 5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide
The synthesis of this compound typically involves several key steps, often utilizing modern techniques such as microwave-assisted synthesis to enhance yields and reduce reaction times. These methods are detailed in literature focusing on synthetic strategies for naphthyridine derivatives.
Biological Activities and Potential Applications
Naphthyridine derivatives, including 5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide, have been explored for their antimicrobial, anticancer, and anti-inflammatory properties. These compounds can modulate biological systems effectively, making them promising candidates for drug development .
Table: Biological Activities of Naphthyridine Derivatives
Mechanism of Action
The mechanism of action for compounds like 5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide typically involves interaction with specific biological targets such as receptors or enzymes. The presence of functional groups conducive to hydrogen bonding and hydrophobic interactions enhances these interactions.
Future Research Directions
Future research should focus on optimizing the synthesis of 5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide and exploring its pharmacokinetic properties to enhance its therapeutic potential. Additionally, investigating its efficacy in various disease models could provide valuable insights into its clinical applications .
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